

A Preclinical and Clinical Showdown: FHT-2344 vs. IDE196 in Uveal Melanoma

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Compound of Interest		
Compound Name:	FHT-2344	
Cat. No.:	B12380974	Get Quote

In the landscape of targeted therapies for uveal melanoma, two distinct molecules, **FHT-2344** and IDE196 (darovasertib), are showing promise through different mechanisms of action. **FHT-2344**, a preclinical candidate, targets the BAF chromatin remodeling complex, while IDE196, a clinical-stage drug, inhibits protein kinase C (PKC). This guide provides an objective comparison of their performance in uveal melanoma models based on available experimental data, offering insights for researchers and drug development professionals.

Mechanism of Action: Targeting Different Nodes in Uveal Melanoma Pathogenesis

FHT-2344: Epigenetic Regulation Through BAF Inhibition

FHT-2344 is a potent and selective inhibitor of the SMARCA2 and SMARCA4 ATPases, the core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex. In uveal melanoma, the BAF complex plays a crucial role in maintaining the expression of key lineage-specific transcription factors, such as SOX10 and MITF, which are essential for tumor cell proliferation and survival. By inhibiting the ATPase activity of SMARCA2/4, **FHT-2344** alters chromatin accessibility at enhancer regions, leading to reduced occupancy of these master transcription factors and subsequent downregulation of their target genes. This ultimately triggers cell cycle arrest and apoptosis in uveal melanoma cells.

IDE196 (Darovasertib): Disrupting GNAQ/GNA11 Signaling via PKC Inhibition



A significant majority of uveal melanomas are driven by activating mutations in the GNAQ or GNA11 genes. These mutations lead to the constitutive activation of the Protein Kinase C (PKC) signaling pathway, which in turn promotes cell growth and proliferation through downstream effectors like the MAPK pathway. IDE196 is a selective inhibitor of PKC, directly targeting this key oncogenic driver. By blocking PKC, IDE196 aims to halt the aberrant signaling cascade and induce tumor cell death.

Preclinical Performance: A Look at the In Vitro and In Vivo Data

While direct head-to-head preclinical studies are limited, available data for **FHT-2344** and a related compound, FHT-1015, demonstrate potent anti-tumor activity in uveal melanoma models. IDE196 has also been evaluated in preclinical settings, leading to its advancement into clinical trials.

In Vitro Efficacy



Compound	Target	Assay	Cell Line(s)	Key Findings	Reference
FHT-2344	SMARCA2/S MARCA4 ATPase	ATPase Activity	-	IC50: 13.8 nM (SMARCA2), 26.1 nM (SMARCA4)	
Transcription al Activity	BRG1-mutant & BRM- mutant cell lines	-	IC50: 29.8 nM (SMARCA2), 30.2 nM (SMARCA4)		
FHT-1015 (related to FHT-2344)	SMARCA2/S MARCA4 ATPase	Cell Viability (CellTiter- Glo)	92-1, OMM2.5, MEL270, MP41	Potent inhibition of cell viability (IC50 values not specified)	
Cell Cycle Analysis	92-1	100 nM FHT- 1015 induced G2/M arrest			
Apoptosis Assay (Annexin V)	92-1	Dose- dependent increase in apoptosis			
IDE196	PKC	Cell Cycle Analysis	92-1	1 μM IDE196 induced G1 arrest	

Note: FHT-1015 is a tool compound from the same series as **FHT-2344** with similar in vitro activity but lacks favorable in vivo properties.

In Vivo Efficacy in Uveal Melanoma Xenograft Models



FHT-2344 has demonstrated significant dose-dependent anti-tumor activity in a uveal melanoma xenograft mouse model.

Compound	Model	Dosing	Key Findings	Reference
FHT-2344	92-1 UM cell line xenograft in nude mice	2.2 mg/kg daily (oral)	25% Tumor Growth Inhibition (TGI)	
6.7 mg/kg daily (oral)	92% TGI			_
20 mg/kg daily (oral)	Tumor regression	-		

The in vivo efficacy of **FHT-2344** correlated with the suppression of the transcription factor SOX10 in the tumor tissue. The treatment was well-tolerated with no significant body weight loss in the animals.

Clinical Performance: IDE196 in Metastatic Uveal Melanoma

IDE196 has advanced to clinical trials, showing promising results in patients with metastatic uveal melanoma (MUM), a population with a high unmet medical need.



Trial Phase	Treatment	Patient Population	Key Efficacy Data	Reference
Phase 1/2	IDE196 Monotherapy	Predominantly 2L/3L and heavily pre- treated MUM	1-Year Overall Survival (OS) Rate: 57% Median OS: 13.2 months	
Phase 1/2	IDE196 + Crizotinib	Heavily pre- treated MUM	Disease Control Rate (DCR): 100% (16/16 patients showed tumor shrinkage) Overall Response Rate (ORR): 31% (confirmed Partial Response)	
Phase 2	IDE196 + Crizotinib	First-line MUM (HLA-A*02:01 negative)	Confirmed ORR: 45% (in patients receiving 300 mg IDE196 BID + 200 mg crizotinib BID)	
Phase 2	IDE196 + Binimetinib	MUM	2 partial responses out of 9 evaluable patients (22%)	

The combination of IDE196 with the c-MET inhibitor crizotinib is based on the rationale that c-MET signaling can be a resistance mechanism to PKC inhibition.

Experimental Protocols



FHT-2344 In Vivo Xenograft Study

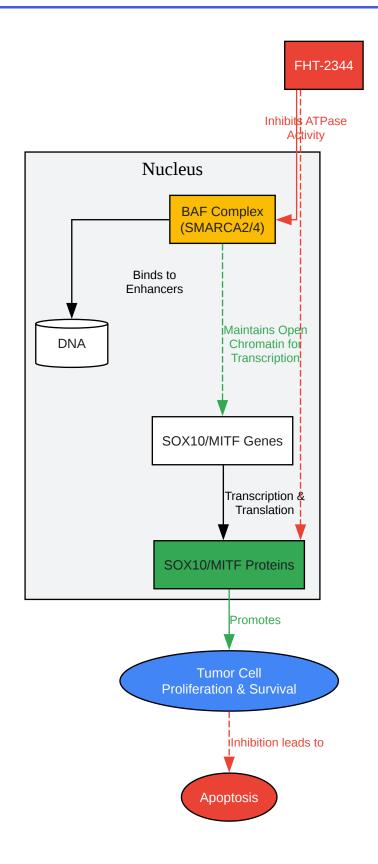
- Animal Model: 6-7 week old female nude mice.
- Cell Line: 92-1 uveal melanoma cells were xenografted into the mice.
- Treatment: Mice were dosed daily with **FHT-2344** via oral gavage at concentrations of 2.2, 6.7, and 20 mg/kg, or with a vehicle control.
- Duration: The study was conducted for 21 days.
- Endpoints: Tumor volume was measured to determine tumor growth inhibition and regression. Animal body weight was monitored to assess tolerability. Pharmacodynamic biomarkers, such as SOX10 expression in the tumor, were also analyzed.

IDE196 Clinical Trial (Phase 2, IDE196 + Crizotinib)

- Trial Design: A multicenter, open-label Phase 2 basket trial (NCT03947385) evaluating the safety and antitumor activity of darovasertib in patients with solid tumors harboring GNAQ or GNA11 mutations.
- Patient Population: Patients with metastatic uveal melanoma, including a cohort for first-line treatment. Key inclusion criteria included measurable disease and an ECOG performance status of 0 or 1.
- Treatment: Patients received IDE196 (darovasertib) at a dose of 300 mg twice daily in combination with crizotinib at a dose of 200 mg twice daily.
- Endpoints: The primary endpoint was Overall Response Rate (ORR) determined by RECIST v1.1 criteria. Other endpoints included Disease Control Rate (DCR) and Progression-Free Survival (PFS).

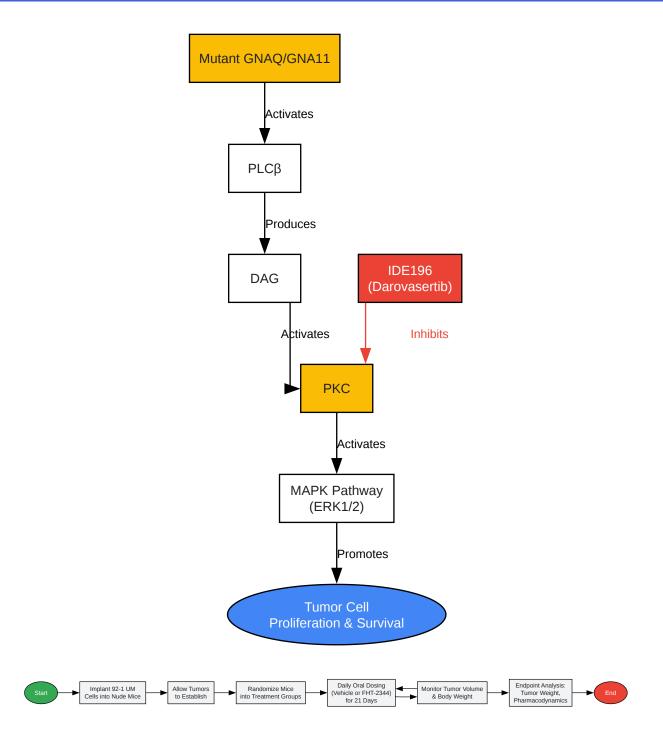
Visualizing the Pathways and Processes





Downregulates





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